2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolopyrimidine compounds involves various strategies, including reductive amination, nucleophilic displacement, and cyclization reactions. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions for further functionalization . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials through cyclization and chloridization .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of fused aromatic rings, which can be almost coplanar, as observed in the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride . The planarity of the rings contributes to the stability of the compound and can influence its interaction with biological targets.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring. For example, the nucleophilic displacement of a bromomethyl group with different nucleophiles was used to synthesize a range of substituted pyrido[2,3-d]pyrimidines . Additionally, the reactivity of the pyrrolopyrimidine scaffold can be exploited to generate substituted or fused pyrimidine derivatives, as demonstrated by the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one with different amine nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity and cell penetration of these compounds can be correlated with their calculated log P values, as observed in the study of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, where compounds with higher log P values showed better cell penetration . The crystal structure of these compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and potential biological interactions .
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Saxena et al. (1988) explored the synthesis of various 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, including compounds related to 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Their research evaluated these compounds for antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The most active compounds showed slight activity and cytotoxicity, with a slightly higher activity against HCMV compared to acyclovir, though they were inactive against HSV-1 (Saxena et al., 1988).
Interaction with Glycine Esters
Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Their study yielded previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research highlighted the reaction features depending on the reactants ratio and suggested prospects for synthesizing potential biologically active compounds from these derivatives (Zinchenko et al., 2018).
Optical Properties and Fluorescence Enhancement
Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the ability to tune the energy of frontier orbitals and the fluorescence quantum yield. Their study showed that these compounds with electron-donating groups exhibited intramolecular charge transfer character of the excited states, enhancing fluorescence quantum yield up to 73% (Bucevičius et al., 2015).
Synthesis Related to Methylated Guanosines
Cheng et al. (1997) synthesized analogs of nucleoside Q that are methylated similarly to some naturally occurring methylated guanosines. This synthesis involved 5-substituted 2 amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidin-4-ones derived from 5-cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine. These compounds are important in understanding the role of methylated guanosines in biological processes (Cheng et al., 1997).
Large-Scale Synthesis for Pharmaceutical Applications
Fischer and Misun (2001) presented a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, starting from basic compounds like alanine and malononitrile. This synthesis, notable for its ecological and economical efficiency, is significant for the large-scale production of pharmaceutically active pyrrolo[2,3-d]pyrimidines (Fischer & Misun, 2001).
Glycosylation and Selective Halogen Exchange
Seela and Driler (1984) researched the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leading to the formation of various nucleosides. This work focused on selective halogen exchange reactions and the influence of glyconic protecting groups on the reactivity of the aglycone. It contributes to the understanding of nucleoside synthesis and potential applications in medicinal chemistry (Seela & Driler, 1984).
Synthesis of Tricyclic Purine Analogues
Williams and Brown (1995) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors for tricyclic ring systems, which are analogues of purines. Their work sheds light on the synthesis of compounds with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Williams & Brown, 1995).
Future Directions
The future directions for the research on “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further investigation of their antiviral properties, particularly against flaviviruses like ZIKV and DENV . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
properties
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGLUDZOMAPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649401 | |
Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
90213-67-5 | |
Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90213-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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